molecular formula C15H18O3 B12711314 Acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester CAS No. 88737-67-1

Acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester

Cat. No.: B12711314
CAS No.: 88737-67-1
M. Wt: 246.30 g/mol
InChI Key: KRSTTZIBTVFJJY-UHFFFAOYSA-N
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Description

Acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, which is further esterified with an ethyl group The compound’s structure includes a cyclopentenyl ring, adding to its complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester typically involves the esterification of 4-(2-cyclopentenyl)phenoxyacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with higher selectivity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(2-cyclopentenyl)phenoxyacetic acid and ethanol.

    Oxidation: The cyclopentenyl ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Hydrolysis: 4-(2-cyclopentenyl)phenoxyacetic acid, ethanol

    Oxidation: Oxidized derivatives of the cyclopentenyl ring

    Substitution: Nitrated or halogenated phenoxy derivatives

Scientific Research Applications

Acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester is largely dependent on its specific application. In biological systems, it may interact with cellular targets through its phenoxy and cyclopentenyl groups, potentially affecting enzyme activity or signaling pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) share structural similarities with acetic acid, 4-(2-cyclopentenyl)phenoxy-, ethyl ester.

    Cyclopentenyl derivatives: Compounds containing the cyclopentenyl ring, such as cyclopentenyl carboxylic acids, are structurally related.

Uniqueness

This compound is unique due to the combination of the phenoxy group and the cyclopentenyl ring within the same molecule. This structural feature imparts distinct chemical and biological properties, making it a compound of interest for various research and industrial applications.

Properties

CAS No.

88737-67-1

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 2-(4-cyclopent-2-en-1-ylphenoxy)acetate

InChI

InChI=1S/C15H18O3/c1-2-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-4-6-12/h3,5,7-10,12H,2,4,6,11H2,1H3

InChI Key

KRSTTZIBTVFJJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2CCC=C2

Origin of Product

United States

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